molecular formula C15H14ClF3N4O2 B11482564 methyl N-(5-chloropyridin-2-yl)-3,3,3-trifluoro-2-(2-phenylhydrazinyl)alaninate

methyl N-(5-chloropyridin-2-yl)-3,3,3-trifluoro-2-(2-phenylhydrazinyl)alaninate

Cat. No.: B11482564
M. Wt: 374.74 g/mol
InChI Key: LSNJROSALQNFJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl N-(5-chloropyridin-2-yl)-3,3,3-trifluoro-2-(2-phenylhydrazinyl)alaninate is a synthetic organic compound that belongs to the class of trifluoromethylated pyridines. These compounds are known for their diverse applications in medicinal chemistry, agrochemicals, and material science due to their unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl N-(5-chloropyridin-2-yl)-3,3,3-trifluoro-2-(2-phenylhydrazinyl)alaninate typically involves multi-step organic reactions. One possible route could include:

    Formation of the Pyridine Ring: Starting with a chlorinated pyridine derivative, such as 5-chloropyridine, which undergoes a nucleophilic substitution reaction.

    Introduction of the Trifluoromethyl Group: This step might involve the use of trifluoromethylating agents like trifluoromethyl iodide (CF3I) under specific conditions.

    Hydrazine Derivative Formation: The phenylhydrazine moiety can be introduced through a condensation reaction with an appropriate aldehyde or ketone.

    Final Coupling: The final step would involve coupling the intermediate compounds to form the desired product under controlled conditions, possibly using a catalyst.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Methyl N-(5-chloropyridin-2-yl)-3,3,3-trifluoro-2-(2-phenylhydrazinyl)alaninate can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Employing reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: LiAlH4 in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical studies.

    Medicine: Possible applications in drug development due to its unique structural features.

    Industry: Use in the development of agrochemicals or materials with specific properties.

Mechanism of Action

The mechanism of action of methyl N-(5-chloropyridin-2-yl)-3,3,3-trifluoro-2-(2-phenylhydrazinyl)alaninate would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, influencing its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • Methyl N-(5-chloropyridin-2-yl)-3,3,3-trifluoro-2-(2-phenylhydrazinyl)propanoate
  • Methyl N-(5-chloropyridin-2-yl)-3,3,3-trifluoro-2-(2-phenylhydrazinyl)butanoate

Uniqueness

Methyl N-(5-chloropyridin-2-yl)-3,3,3-trifluoro-2-(2-phenylhydrazinyl)alaninate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group, chloropyridine ring, and phenylhydrazine moiety makes it a versatile compound for various applications.

Properties

Molecular Formula

C15H14ClF3N4O2

Molecular Weight

374.74 g/mol

IUPAC Name

methyl 2-[(5-chloropyridin-2-yl)amino]-3,3,3-trifluoro-2-(2-phenylhydrazinyl)propanoate

InChI

InChI=1S/C15H14ClF3N4O2/c1-25-13(24)14(15(17,18)19,21-12-8-7-10(16)9-20-12)23-22-11-5-3-2-4-6-11/h2-9,22-23H,1H3,(H,20,21)

InChI Key

LSNJROSALQNFJX-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(C(F)(F)F)(NC1=NC=C(C=C1)Cl)NNC2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.